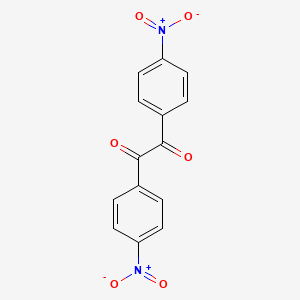

1,2-Bis(4-nitrophenyl)ethane-1,2-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2-bis(4-nitrophenyl)ethane-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2O6/c17-13(9-1-5-11(6-2-9)15(19)20)14(18)10-3-7-12(8-4-10)16(21)22/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRKNWVLBLGRGRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30365275 | |

| Record name | 1,2-bis(4-nitrophenyl)ethane-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30365275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6067-45-4 | |

| Record name | 1,2-bis(4-nitrophenyl)ethane-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30365275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 1,2-Bis(4-nitrophenyl)ethane-1,2-dione from p-nitrotoluene

An In-Depth Technical Guide to the Synthesis of 1,2-Bis(4-nitrophenyl)ethane-1,2-dione from p-Nitrotoluene

Abstract

This technical guide provides a comprehensive, two-step methodology for the synthesis of this compound, also known as 4,4'-dinitrobenzil, commencing from p-nitrotoluene. The synthesis pivots on an initial base-catalyzed oxidative dimerization of p-nitrotoluene to form the intermediate 1,2-bis(4-nitrophenyl)ethane, followed by a selective oxidation of the bibenzylic ethane bridge to the desired α-diketone using selenium dioxide. This document is intended for researchers and scientists in organic synthesis and drug development, offering a detailed exposition of the reaction mechanisms, step-by-step experimental protocols, and the critical causality behind procedural choices.

Introduction and Synthetic Strategy

This compound (4,4'-dinitrobenzil) is a benzil derivative featuring nitro functionalities, making it a valuable building block in the synthesis of various heterocyclic compounds, ligands, and materials with potential applications in medicinal chemistry and materials science. The presence of the α-diketone moiety offers a reactive handle for constructing complex molecular architectures.

The synthesis from p-nitrotoluene is not a direct conversion. The methyl group of p-nitrotoluene is insufficiently activated for direct oxidation to the dione under standard conditions. In fact, many common oxidizing agents either fail to react or lead to the over-oxidation to p-nitrobenzoic acid.[1][2] Therefore, a two-step strategy is employed:

-

Oxidative Dimerization: The benzylic protons of p-nitrotoluene are first activated by a strong base to form a resonance-stabilized p-nitrobenzyl anion. This anion then undergoes oxidative coupling in the presence of an oxidant (atmospheric oxygen) to form the more complex intermediate, 1,2-bis(4-nitrophenyl)ethane.

-

Benzylic Oxidation: The resulting ethane bridge in the intermediate contains two benzylic methylene groups. These are subsequently oxidized to carbonyls using a specific reagent known for this transformation, selenium dioxide (SeO₂), in a process known as the Riley oxidation.[3]

This strategic approach allows for the controlled construction of the C-C bond and subsequent functionalization to achieve the target dione structure.

Part I: Synthesis of Intermediate 1,2-Bis(4-nitrophenyl)ethane

This initial step leverages the increased acidity of the methyl protons on p-nitrotoluene, a direct consequence of the strong electron-withdrawing nature of the para-nitro group. Deprotonation with a strong base in an alcoholic solvent generates the p-nitrobenzyl anion, which is the key reactive species for the dimerization.

Reaction Mechanism: Base-Catalyzed Oxidative Coupling

The mechanism proceeds via three key stages:

-

Anion Formation: Potassium hydroxide, a strong base, deprotonates the methyl group of p-nitrotoluene to yield a resonance-stabilized p-nitrobenzyl carbanion. The negative charge is delocalized into the nitro group, enhancing the stability of the anion.

-

Single Electron Transfer (SET): The p-nitrobenzyl anion transfers an electron to an acceptor. In this protocol, atmospheric oxygen and a catalytic amount of p-benzoquinone facilitate this process, generating a p-nitrobenzyl radical.

-

Radical Dimerization: Two p-nitrobenzyl radicals combine to form the stable C-C bond of the product, 1,2-bis(4-nitrophenyl)ethane.

The use of an aerator continuously supplies oxygen, the terminal oxidant, driving the reaction forward. p-Benzoquinone acts as a catalyst, likely by facilitating the single electron transfer steps.[4]

Caption: Overall transformation in the Riley oxidation of the intermediate.

Experimental Protocol: Riley Oxidation

Safety Precaution: Selenium compounds are highly toxic and malodorous. This entire procedure, including workup, must be performed in a well-ventilated fume hood. All glassware should be decontaminated with a bleach solution.

Materials and Equipment:

-

Round-bottomed flask

-

Reflux condenser

-

Heating mantle with stirrer

-

Standard glassware for filtration

Reagents:

-

1,2-Bis(4-nitrophenyl)ethane

-

Selenium Dioxide (SeO₂)

-

Dioxane or Glacial Acetic Acid

Table 2: Reagent Quantities for Riley Oxidation

| Reagent | Molar Mass ( g/mol ) | Amount (moles) | Mass / Volume | Stoichiometry |

|---|---|---|---|---|

| 1,2-Bis(4-nitrophenyl)ethane | 272.26 | 0.01 | 2.72 g | 1.0 eq |

| Selenium Dioxide | 110.97 | 0.022 | 2.44 g | 2.2 eq |

| Dioxane (solvent) | 88.11 | - | 50 mL | - |

Procedure:

-

Place 2.72 g (0.01 mol) of 1,2-bis(4-nitrophenyl)ethane and 2.44 g (0.022 mol) of selenium dioxide into a round-bottomed flask.

-

Add 50 mL of dioxane (or glacial acetic acid) as the solvent.

-

Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.

-

Maintain the reflux for 10-12 hours. During the reaction, a black precipitate of elemental selenium will form.

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

-

Filter the mixture to remove the precipitated selenium. Wash the selenium cake with a small amount of dioxane.

-

Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude solid can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid to yield pure this compound.

Conclusion

The synthesis of this compound from p-nitrotoluene is effectively achieved through a robust two-step process. The initial oxidative dimerization under basic conditions provides a reliable method to construct the 1,2-diarylethane backbone, while the subsequent Riley oxidation offers a selective and established route to the final α-diketone product. Careful execution of the experimental protocols, particularly with respect to the safe handling of selenium compounds, is critical for a successful outcome. This guide provides the necessary mechanistic insights and practical steps for researchers to utilize this synthetic route in their work.

References

-

AdiChemistry. (n.d.). Selenium dioxide (SeO2) - Riley oxidation. AdiChemistry. Retrieved from [Link]

-

Naga Sowjanya, F. D., et al. (2019). A novel method of synthesis of 1,2-bis (4- nitro phenyl)ethane using a fish tank aerator. Journal of Emerging Technologies and Innovative Research (JETIR), 6(2), 177-183. Retrieved from [Link]

-

Kamm, O., & Matthews, A. O. (1922). p-NITROBENZOIC ACID. Organic Syntheses, 2, 53. doi:10.15227/orgsyn.002.0053. Retrieved from [Link]

-

Wikipedia contributors. (2023). Riley oxidation. Wikipedia. Retrieved from [Link]

-

Hauser, C. R., & Saperstein, D. (1939). The Reactive Methyl Group in Toluene Derivatives. I. Oxidation with Selenium Dioxide and Cleavage of Benzylpyridinium Halides. Journal of the American Chemical Society, 61(12), 3364–3367. doi:10.1021/ja01267a030. Retrieved from [Link]

- Patents, G. (n.d.). Method of preparing p-nitrobenzoic acid. Google Patents.

-

Wikipedia contributors. (2023). 4-Nitrotoluene. Wikipedia. Retrieved from [Link]

Sources

Advancements in the Synthesis of 1,2-Bis(4-nitrophenyl)ethane-1,2-dione: A Technical Guide

For Immediate Release

A comprehensive technical guide detailing novel and efficient methodologies for the synthesis of 1,2-Bis(4-nitrophenyl)ethane-1,2-dione, also known as 4,4'-dinitrobenzil, has been developed for researchers, scientists, and professionals in the field of drug development. This document provides an in-depth analysis of both classical and contemporary synthetic routes, with a focus on enhancing yield, purity, and process safety while adhering to the principles of green chemistry.

Introduction: The Significance of 4,4'-Dinitrobenzil

This compound is a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and materials with unique photophysical properties. Its symmetrical diaryl 1,2-diketone structure serves as a versatile building block for the creation of complex molecular architectures. The presence of the nitro groups significantly influences its reactivity and makes it a valuable precursor for compounds with potential applications in medicinal chemistry and materials science.

Classical Synthetic Approaches: A Critical Overview

Historically, the synthesis of 4,4'-dinitrobenzil has been approached through several conventional methods. A common strategy involves the oxidation of 4,4'-dinitrobenzoin.[1] This precursor is typically synthesized via the benzoin condensation of 4-nitrobenzaldehyde. However, the benzoin condensation of 4-nitrobenzaldehyde is often inefficient.[2][3][4] The strong electron-withdrawing nature of the nitro group deactivates the aldehyde, making it a poor substrate for this reaction.[4]

Another established route is the oxidation of 1,2-bis(4-nitrophenyl)ethane, which can be synthesized from p-nitrotoluene.[5] While feasible, these classical methods often suffer from drawbacks such as harsh reaction conditions, the use of stoichiometric and often toxic oxidizing agents, and moderate to low yields.

Novel Synthetic Methodologies: Towards Greener and More Efficient Processes

Recent research has focused on developing more efficient, safer, and environmentally benign methods for the synthesis of 1,2-diketones, including 4,4'-dinitrobenzil.[1] These novel approaches prioritize catalytic systems and milder reaction conditions.

Catalytic Aerobic Oxidation of Deoxybenzoins

A promising modern approach involves the aerobic oxidation of the corresponding deoxybenzoin precursor, 1,2-bis(4-nitrophenyl)ethane. This method utilizes air as the ultimate oxidant, aligning with the principles of green chemistry.[6] The reaction is often catalyzed by an organic base, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), which facilitates the oxidation process under mild conditions to afford the desired benzil in excellent yields.

Experimental Protocol: DABCO-Catalyzed Aerobic Oxidation

-

To a solution of 1,2-bis(4-nitrophenyl)ethane (1 mmol) in a suitable solvent (e.g., DMSO), add a catalytic amount of DABCO (0.1 mmol).

-

Stir the reaction mixture vigorously at a specified temperature (e.g., 80-100 °C) under an atmosphere of air or oxygen.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water to precipitate the product.

-

Collect the solid product by filtration, wash with water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Caption: Workflow for the DABCO-catalyzed aerobic oxidation of 1,2-bis(4-nitrophenyl)ethane.

Metal-Free, Visible-Light-Induced Aerobic Photooxidation of Alkynes

Another innovative and green approach is the direct oxidation of alkynes to 1,2-diketones using air as the oxidant under metal-free conditions.[7] This method often employs an organic dye, such as eosin Y, as a photocatalyst, which is activated by visible light (e.g., blue LEDs).[7] This technique offers a mild and environmentally friendly alternative to traditional oxidation methods that often rely on heavy metal catalysts.

Reaction Mechanism: Photocatalytic Oxidation of an Alkyne

The proposed mechanism involves the excitation of the photosensitizer (e.g., eosin Y) by visible light. The excited photosensitizer then interacts with molecular oxygen to generate singlet oxygen, a highly reactive species. The singlet oxygen then reacts with the alkyne substrate to form an intermediate which, after subsequent steps, yields the desired 1,2-diketone.

Caption: Simplified mechanism of the visible-light-induced aerobic photooxidation of an alkyne.

Comparative Analysis of Synthetic Methods

To provide a clear comparison of the different synthetic strategies, the following table summarizes key parameters for each method.

| Method | Starting Material | Oxidizing Agent | Catalyst | Key Advantages | Key Disadvantages |

| Classical Oxidation of Benzoin | 4,4'-Dinitrobenzoin | Nitric acid, etc. | None | Established method | Harsh conditions, low yield of precursor |

| Classical Oxidation of Ethane | 1,2-bis(4-nitrophenyl)ethane | Strong oxidants | None | Direct route | Use of stoichiometric, often toxic oxidants |

| DABCO-Catalyzed Aerobic Oxidation | 1,2-bis(4-nitrophenyl)ethane | Air/Oxygen | DABCO | Green, high yield, mild conditions | Requires specific organic base catalyst |

| Visible-Light Photooxidation | 4,4'-Dinitrodiphenylacetylene | Air/Oxygen | Eosin Y | Metal-free, very mild, green | Requires photochemical reactor setup |

Conclusion and Future Outlook

The synthesis of this compound has evolved significantly, with modern methods offering substantial improvements in terms of efficiency, safety, and environmental impact. The adoption of catalytic aerobic oxidation and visible-light-induced photooxidation represents a paradigm shift towards more sustainable chemical manufacturing. Future research will likely focus on further refining these catalytic systems, exploring flow chemistry applications for enhanced scalability and safety, and expanding the substrate scope of these green methodologies.

References

-

A novel method of synthesis of 1,2-bis (4- nitro phenyl)ethane using a fish tank a - Jetir.Org. (n.d.). Retrieved from [Link]

-

Synthesis of 1,2-Diketones via a Metal-Free, Visible-Light-Induced Aerobic Photooxidation of Alkynes | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

Green Chemistry - Unibo. (n.d.). Retrieved from [Link]

-

Why 4-nitrobenzaldehyde does not undergo benzoin condensation.Explain using equation. - Chegg. (2009, August 4). Retrieved from [Link]

-

Benzoin condensation of aromatic aldehydes catalyzed by N-heterocyclic carbenes under mild conditions - ResearchGate. (n.d.). Retrieved from [Link]

-

New Green Chemistry Approach of Synthesis of Aryl Substituted Dihydro Pyrimidone Derivatives Using Citrus Extract for Antibacter. (2024, June 26). Retrieved from [Link]

-

Synthesis and applications of 1,2-diketones - ResearchGate. (n.d.). Retrieved from [Link]

-

[FREE] Why does p-nitrobenzaldehyde not undergo benzoin condensation? - brainly.com. (2023, September 11). Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 1,2-Bis(4-nitrophenyl)ethane-1,2-dione

Abstract

1,2-Bis(4-nitrophenyl)ethane-1,2-dione, also known as 4,4'-dinitrobenzil, is a key organic compound whose precise structural verification is critical for its application in materials science and synthetic chemistry. This technical guide provides a comprehensive framework for the unambiguous characterization of this molecule using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Tailored for researchers and drug development professionals, this document offers not only detailed experimental protocols but also a deep dive into the causal relationships between the molecule's structural features and its spectroscopic signatures. By integrating data from ¹H NMR, ¹³C NMR, and FT-IR, this guide establishes a self-validating system for confirming the identity and purity of 4,4'-dinitrobenzil, ensuring scientific integrity and reproducibility.

Introduction and Molecular Overview

4,4'-Dinitrobenzil is a symmetric α-diketone featuring two para-substituted nitrophenyl rings.[1] The molecular structure is dominated by three key features that are readily probed by NMR and IR spectroscopy: the carbonyl groups of the ethanedione bridge, the aromatic rings, and the nitro functional groups. The strong electron-withdrawing nature of both the carbonyl and nitro groups significantly influences the electronic environment of the aromatic rings, which in turn dictates the resulting spectroscopic output. A thorough analysis of these features provides a unique fingerprint for the molecule.

Below is a diagram illustrating the key functional groups and proton/carbon environments within the this compound molecule.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For 4,4'-dinitrobenzil, both ¹H and ¹³C NMR provide critical, complementary information.

Causality Behind Experimental Choices

The choice of a deuterated solvent is paramount for NMR analysis. Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred for this compound due to its excellent solvating power for polar, aromatic compounds. Alternatively, deuterated chloroform (CDCl₃) can be used, though solubility may be lower. The residual solvent peak (δ ~2.50 ppm for DMSO-d₆, δ ~7.26 ppm for CDCl₃) serves as a convenient internal standard for chemical shift calibration.[2] A spectrometer operating at a frequency of 400 MHz or higher is recommended to achieve adequate signal dispersion, particularly for resolving the aromatic proton signals.

¹H NMR Spectral Interpretation

The molecular symmetry of 4,4'-dinitrobenzil simplifies its ¹H NMR spectrum significantly. The two nitrophenyl rings are chemically equivalent, and within each ring, the protons ortho to the carbonyl group are equivalent, as are the protons ortho to the nitro group. This results in a classic AA'BB' spin system, which often appears as two distinct doublets.

-

Aromatic Protons (ortho to -NO₂): These protons are expected to resonate further downfield, typically in the range of δ 8.3-8.5 ppm . Their significant deshielding is a direct consequence of the strong electron-withdrawing and anisotropic effects of the adjacent nitro group.[3]

-

Aromatic Protons (ortho to -C=O): These protons are also deshielded by the adjacent carbonyl group but to a lesser extent than by the nitro group. They are expected to appear as a doublet in the region of δ 8.1-8.3 ppm .

The integration of these two signals should reveal a 1:1 ratio, corresponding to the four protons of each type in the molecule.

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments. Due to symmetry, only four signals are expected for the aromatic carbons and one for the carbonyl carbons.

-

Carbonyl Carbon (-C=O): The carbons of the α-diketone are highly deshielded and typically appear far downfield. For benzil-type structures, this signal is expected around δ 190-195 ppm .[4]

-

Aromatic C-NO₂ (ipso-Carbon): The carbon atom directly attached to the nitro group is expected in the δ 148-152 ppm range.[3][5]

-

Aromatic C-C=O (ipso-Carbon): The carbon atom attached to the carbonyl group is anticipated around δ 135-139 ppm .[5]

-

Aromatic C-H (ortho to -NO₂): These carbons are found at approximately δ 124-126 ppm .[3]

-

Aromatic C-H (ortho to -C=O): These carbons typically resonate in the δ 130-132 ppm region.

NMR Data Summary

| Technique | Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| ¹H NMR | Aromatic H (ortho to -NO₂) | 8.3 - 8.5 | Doublet |

| Aromatic H (ortho to -C=O) | 8.1 - 8.3 | Doublet | |

| ¹³C NMR | Carbonyl (C=O) | 190 - 195 | Singlet |

| Aromatic C (ipso to -NO₂) | 148 - 152 | Singlet | |

| Aromatic C (ipso to -C=O) | 135 - 139 | Singlet | |

| Aromatic C (ortho to -C=O) | 130 - 132 | Singlet | |

| Aromatic C (ortho to -NO₂) | 124 - 126 | Singlet |

Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the specific functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Principle and Experimental Approach

For a solid sample like 4,4'-dinitrobenzil, the analysis is typically performed using either the KBr pellet method or Attenuated Total Reflectance (ATR). ATR is often preferred for its simplicity and speed, requiring minimal sample preparation. The resulting spectrum provides a distinct pattern of absorption bands that are characteristic of the molecule's functional groups.

Interpretation of Characteristic Absorption Bands

The IR spectrum of 4,4'-dinitrobenzil is dominated by strong absorptions from the nitro and carbonyl groups.

-

N-O Stretching (Nitro Group): Aromatic nitro compounds exhibit two very strong and characteristic stretching vibrations.[6][7]

-

C=O Stretching (α-Diketone): The carbonyl stretch is one of the most intense bands in the IR spectrum. For an α-diketone conjugated with aromatic rings, this absorption is typically found in the 1660-1690 cm⁻¹ range. The presence of a single, sharp C=O peak indicates the symmetric nature of the two carbonyl groups.

-

Aromatic Vibrations:

IR Data Summary

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3050 - 3150 | Medium-Weak | Aromatic C-H Stretch |

| 1660 - 1690 | Strong, Sharp | C=O Stretch (α-Diketone) |

| 1585 - 1610 | Medium | Aromatic C=C Ring Stretch |

| 1500 - 1550 | Very Strong | Asymmetric N-O Stretch (NO₂) |

| 1330 - 1370 | Very Strong | Symmetric N-O Stretch (NO₂) |

Integrated Spectroscopic Workflow and Confirmation

The true power of spectroscopic characterization lies in the integration of multiple techniques. Data from NMR and IR should be used in concert to build an unassailable structural confirmation. The workflow diagram below illustrates this synergistic process.

Caption: A logical workflow for the integrated spectroscopic analysis.

By following this workflow, a scientist can systematically validate the molecule's identity. For example, the strong IR bands at ~1525 cm⁻¹ and ~1350 cm⁻¹ confirm the presence of nitro groups, which is then corroborated by the downfield shifts of specific protons (~8.4 ppm) and carbons (~150 ppm) in the NMR spectra. Similarly, the intense IR peak at ~1680 cm⁻¹ for the diketone is validated by the characteristic ¹³C NMR signal at ~192 ppm. This cross-verification between techniques provides a robust and trustworthy characterization.

Sources

- 1. This compound | C14H8N2O6 | CID 1812008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. rsc.org [rsc.org]

- 5. 4-Nitrobenzoyl chloride(122-04-3) 13C NMR [m.chemicalbook.com]

- 6. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. eng.uc.edu [eng.uc.edu]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. www1.udel.edu [www1.udel.edu]

A Comprehensive Technical Guide to the Spectroscopic Analysis of 1,2-Bis(4-nitrophenyl)ethane-1,2-dione (4,4'-Dinitrobenzil)

Introduction: The Molecular Profile of 4,4'-Dinitrobenzil

1,2-Bis(4-nitrophenyl)ethane-1,2-dione, commonly known as 4,4'-Dinitrobenzil, is a symmetrical α-diketone characterized by a central ethanedione core flanked by two para-substituted nitrophenyl rings.[1] Its molecular formula is C₁₄H₈N₂O₆, and it has a molecular weight of approximately 300.22 g/mol .[1][2] The presence of strong electron-withdrawing nitro groups significantly influences the electronic properties and reactivity of the diketone moiety, making this compound a subject of interest in synthetic chemistry and materials science.

This guide provides an in-depth analysis of the core spectroscopic techniques—Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—required for the unambiguous identification and characterization of this molecule. The methodologies and interpretations presented herein are grounded in established principles to ensure scientific rigor and reproducibility.

Caption: Molecular Structure of this compound.

Chapter 1: Critical Safety and Handling Protocols

Before commencing any analytical work, a thorough review of the Safety Data Sheet (SDS) for this compound is mandatory. While specific toxicity data for this compound is limited, its structure as a nitroaromatic compound necessitates cautious handling.

Core Safety Mandates:

-

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.

-

Ventilation: Handle the solid compound within a certified chemical fume hood to prevent inhalation of fine particulates.[3]

-

Exposure Prevention: Avoid direct contact with skin and eyes. In case of contact, wash the affected area immediately with copious amounts of water.[3]

-

Storage: Store the compound in a cool, dry, well-ventilated area, sealed in a properly labeled container away from strong oxidizing agents and acids.[2][3]

Chapter 2: Infrared (IR) Spectroscopy: Mapping Functional Groups

Principle & Application: Infrared (IR) spectroscopy is a cornerstone technique for identifying the functional groups within a molecule. It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a characteristic spectrum of absorption bands. For 4,4'-Dinitrobenzil, IR is instrumental in confirming the presence of the critical carbonyl (C=O) and nitro (NO₂) groups.

Caption: Correlation of key functional groups to their expected IR absorption regions.

Expected Spectral Features: The IR spectrum of 4,4'-Dinitrobenzil is dominated by a few key absorptions. The electron-withdrawing nature of the para-nitro groups deshields the carbonyl carbons, which typically shifts the C=O stretching frequency to a higher wavenumber compared to unsubstituted benzil.

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity | Significance |

| Carbonyl (C=O) | Stretch | ~1680 - 1700 | Strong, Sharp | Confirms the presence of the α-diketone core. |

| Nitro (NO₂) | Asymmetric Stretch | ~1520 - 1540 | Strong | Key indicator of the nitro-substituent.[4] |

| Nitro (NO₂) | Symmetric Stretch | ~1340 - 1350 | Strong | Complements the asymmetric stretch for definitive nitro group identification.[4] |

| Aromatic C-H | Stretch | ~3050 - 3150 | Medium to Weak | Indicates the presence of the phenyl rings. |

| Aromatic C=C | Stretch | ~1600, ~1450 | Medium | Confirms the aromatic ring backbone. |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a swab soaked in isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (H₂O, CO₂) and instrument-related absorptions.

-

Sample Application: Place a small, spatula-tip amount of the solid this compound powder onto the center of the ATR crystal.

-

Pressure Application: Lower the pressure clamp to ensure firm and even contact between the sample and the crystal surface. Consistent pressure is key for reproducible results.

-

Data Acquisition: Collect the sample spectrum. A typical acquisition involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ over a range of 4000-600 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample scan against the background scan to generate the final absorbance or transmittance spectrum. Clean the ATR crystal thoroughly after analysis.

Chapter 3: Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

Principle & Application: NMR spectroscopy provides detailed information about the atomic structure of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. It is the most powerful technique for determining the precise connectivity and chemical environment of atoms in an organic molecule.

Expected Spectral Features: Due to the molecule's C₂ symmetry, the number of unique signals in both ¹H and ¹³C NMR spectra is simplified.

¹H NMR Analysis: The two phenyl rings are chemically equivalent. Within each ring, the protons ortho to the carbonyl group are distinct from those ortho to the nitro group. This results in a classic AA'BB' splitting pattern, which often appears as two distinct doublets in the aromatic region of the spectrum.

-

Protons (Hₐ): The protons ortho to the strongly electron-withdrawing nitro group are expected to be the most deshielded, appearing furthest downfield.

-

Protons (Hₑ): The protons ortho to the carbonyl group will be slightly upfield relative to Hₐ.

¹³C NMR Analysis: The molecular symmetry dictates that only four aromatic carbon signals and one carbonyl carbon signal will be observed.

-

Carbonyl Carbon (C=O): The diketone carbons are highly deshielded and will appear significantly downfield. Based on similar structures, this peak is expected around 190-194 ppm.[5][6]

-

Aromatic Carbons:

-

C-NO₂: The carbon directly attached to the nitro group.

-

C-C=O: The carbon directly attached to the carbonyl group.

-

Two CH carbons: The remaining two protonated aromatic carbons.

-

| Spectrum | Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | Hₐ | ~8.3 - 8.5 | Doublet | Aromatic protons ortho to -NO₂ |

| Hₑ | ~8.0 - 8.2 | Doublet | Aromatic protons ortho to -C=O | |

| ¹³C NMR | C₁ | ~190 - 194 | Singlet | Carbonyl carbons (C=O) |

| C₂-C₅ | ~124 - 150 | 4 Singlets | Aromatic carbons |

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is a common choice for similar benzil structures.[5]

-

Solvent Selection Causality: CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds and its single proton resonance at ~7.26 ppm, which rarely interferes with sample signals. If solubility is an issue, DMSO-d₆ can be used, but its residual water peak must be considered.

-

Instrument Setup: Insert the sample into the NMR spectrometer. The instrument will be locked onto the deuterium signal of the solvent and shimmed to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the proton spectrum. Standard parameters include a 30° or 45° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum. This requires significantly more scans than ¹H NMR due to the low natural abundance of the ¹³C isotope. A proton-decoupled experiment is standard to produce singlets for all carbon signals, simplifying the spectrum.

Chapter 4: Mass Spectrometry (MS): Molecular Weight and Fragmentation

Principle & Application: Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern upon ionization. Electron Ionization (EI) is a common high-energy method suitable for this type of molecule.

Expected Fragmentation Pattern: The mass spectrum will provide the definitive molecular weight and reveal structurally significant fragments.

-

Molecular Ion (M⁺): The parent peak should correspond to the molecular weight of the compound, m/z = 300.[1]

-

Key Fragments: The high-energy EI process is expected to induce specific bond cleavages. The most probable fragmentation pathway involves the cleavage of the central C-C bond between the two carbonyl groups. This is a very stable cleavage point for α-diketones.

| m/z Value | Proposed Fragment | Formula | Significance |

| 300 | [M]⁺ | [C₁₄H₈N₂O₆]⁺ | Molecular Ion Peak, confirms molecular weight. |

| 150 | [O₂N-C₆H₄-CO]⁺ | [C₇H₄NO₃]⁺ | Base Peak. Results from the symmetrical cleavage of the central C-C bond. Its high abundance confirms the symmetrical dione structure. |

| 120 | [C₆H₄-CO]⁺ | [C₇H₄O]⁺ | Loss of NO₂ from the m/z 150 fragment. |

| 104 | [C₆H₄-N]⁺ or [C₇H₄O-O]⁺ | [C₇H₄]⁺ | Loss of CO from the m/z 150 fragment. |

| 76 | [C₆H₄]⁺ | [C₆H₄]⁺ | Loss of a nitro group from the phenyl ring. |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is prepared. The sample is typically introduced via a direct insertion probe or through a Gas Chromatograph (GC) inlet.

-

Ionization: In the EI source, the vaporized sample molecules are bombarded with a high-energy electron beam (~70 eV). This ejects an electron from the molecule, creating a positively charged molecular ion (M⁺).

-

Fragmentation: The excess energy imparted during ionization causes the molecular ion to fragment into smaller, characteristic charged species.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector counts the number of ions at each m/z value, generating a mass spectrum that plots relative abundance versus m/z.

Chapter 5: Integrated Spectroscopic Workflow

The confirmation of the structure and purity of this compound is not based on a single technique but on the convergence of data from all three spectroscopic methods. Each technique provides a unique piece of the puzzle, and together they create a self-validating system.

Caption: Integrated workflow for the spectroscopic confirmation of 4,4'-Dinitrobenzil.

Conclusion

The spectroscopic characterization of this compound is a systematic process. IR spectroscopy confirms the essential C=O and NO₂ functional groups. NMR spectroscopy reveals the molecule's symmetry and the precise arrangement of its hydrogen and carbon atoms. Finally, mass spectrometry provides an exact molecular weight and a fragmentation pattern consistent with the proposed structure. The collective agreement of these datasets provides authoritative and trustworthy confirmation of the compound's identity and purity, a critical requirement for its application in research and development.

References

-

PubChem. (n.d.). 1,2-Bis(4-nitrophenyl)ethane. Retrieved from [Link]

-

Journal of Emerging Technologies and Innovative Research. (2019, February). A novel method of synthesis of 1,2-bis (4- nitro phenyl)ethane using a fish tank. JETIR, 6(2). Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for A Metal-Free Tandem Michael Addition/Claisen Rearrangement/O-Arylation Reaction for the Synthesis of substituted chromones. Retrieved from [Link]

-

Cenmed Enterprises. (n.d.). 1,2-Bis(4-nitrophenyl)ethane-1,2-dione (C007B-454309). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). A Metal-Free Tandem Michael Addition/Claisen Rearrangement/O-Arylation Reaction for the Synthesis of substituted chromones. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and physical characterization of 1-(2,4-dimethoxyphenyl)-4-(4-nitrophenyl)-3-phenoxyazetidin-2-one. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Ethane, nitro-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Crystal structure and molecular geometry of 1,2-Bis(4-nitrophenyl)ethane-1,2-dione

An In-Depth Technical Guide to the Predicted Crystal Structure and Molecular Geometry of 1,2-Bis(4-nitrophenyl)ethane-1,2-dione

Executive Summary

This technical guide provides a comprehensive analysis of the anticipated crystal structure and molecular geometry of this compound, a member of the benzil chemical family. Given the absence of published single-crystal X-ray diffraction data for this specific compound, this document establishes a robust predictive framework. By leveraging detailed crystallographic data from structurally analogous compounds, namely (E)-1,2-Bis(4-fluorophenyl)ethane-1,2-dione and (E)-1,2-Bis(4-methylphenyl)ethane-1,2-dione, we extrapolate key structural parameters. The guide delves into the likely molecular conformation, including the orientation of the dicarbonyl bridge and phenyl rings, and predicts the dominant intermolecular interactions that govern its crystal packing. Furthermore, we propose a viable synthetic pathway, a detailed protocol for crystallization, and a suite of spectroscopic methods for empirical validation. This document is intended to serve as a foundational resource for researchers in crystallography, materials science, and drug development, offering critical insights to guide future experimental investigations.

Introduction to the Benzil Scaffold and the Target Molecule

The 1,2-diaryl-1,2-ethanedione, commonly known as the benzil scaffold, is a cornerstone in organic chemistry. Its unique dicarbonyl linkage serves as a versatile photophore, a building block in heterocyclic synthesis, and a key component in materials with interesting electronic properties. The specific compound of interest, this compound (Molecular Formula: C₁₄H₈N₂O₆, Molecular Weight: 300.22 g/mol ), incorporates two para-substituted nitrophenyl groups.[1][2] The presence of the strongly electron-withdrawing nitro groups is expected to significantly influence the molecule's electronic distribution, reactivity, and intermolecular interactions compared to other benzil derivatives.

The objective of this guide is to construct a detailed, scientifically-grounded model of the solid-state structure of this molecule. This predictive approach is necessitated by the current lack of empirical crystallographic data in the public domain. Our analysis relies on the fundamental principles of stereochemistry and a comparative study of high-quality crystal structures of closely related analogues, providing a reliable blueprint for future experimental validation.

Proposed Synthesis and Crystallization

The successful determination of a crystal structure is predicated on the availability of high-purity, single-crystalline material. This section outlines a validated synthetic approach for a precursor and a proposed methodology for its conversion and subsequent crystallization into the target compound.

Rationale for the Synthetic Pathway

The synthesis of benzil derivatives can be achieved through various oxidative methods. A common and effective strategy involves the oxidation of the corresponding α-methylene group in a bibenzyl (1,2-diarylethane) precursor. A reliable synthesis for the precursor, 1,2-Bis(4-nitrophenyl)ethane, has been reported, involving the oxidative coupling of p-nitrotoluene.[3] We propose a subsequent oxidation step to form the dicarbonyl bridge, followed by a carefully controlled crystallization protocol.

Proposed Experimental Methodologies

Protocol 1: Synthesis of 1,2-Bis(4-nitrophenyl)ethane (Precursor)

-

Causality: This protocol is adapted from a reported method that utilizes aeration for the oxidative coupling of p-nitrotoluene in a basic medium, which has been shown to produce good yields.[3]

-

To a flask maintained at 0°C, add 10 g of p-nitrotoluene.

-

Add 33% methanolic potassium hydroxide (KOH) along with a catalytic amount of p-benzoquinone.

-

Bubble air through the reaction mixture for 5 hours at 0°C with vigorous stirring.

-

Remove the ice bath and continue stirring and aeration for an additional 24 hours at room temperature.

-

Filter the reaction mixture through a Buchner funnel.

-

Wash the solid product with warm ethanol and then hot water to remove residual p-benzoquinone.

-

Air-dry the product. For purification, dissolve the crude product in a minimal amount of hot benzene and allow it to cool slowly.

-

Collect the resulting crystals of 1,2-Bis(4-nitrophenyl)ethane. The expected product is yellow crystals with a melting point of approximately 179-180°C.[3]

Protocol 2: Proposed Oxidation to this compound

-

Causality: The oxidation of the benzylic C-H bonds of the ethane bridge is required to form the dione. Strong oxidizing agents are necessary for this transformation. A mixture of nitric acid and sulfuric acid is a plausible choice for this type of oxidation.

-

In a fume hood, carefully dissolve the synthesized 1,2-Bis(4-nitrophenyl)ethane in concentrated sulfuric acid with cooling.

-

Slowly add concentrated nitric acid dropwise while maintaining a low temperature.

-

After the addition is complete, allow the reaction to stir at room temperature, monitoring its progress via Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture over crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude dione product.

Protocol 3: Single Crystal Growth

-

Causality: The formation of diffraction-quality single crystals requires slow, controlled precipitation from a solution. Slow evaporation is a reliable method that allows for the ordered arrangement of molecules into a crystal lattice.

-

Dissolve the purified this compound in a minimal amount of a suitable hot solvent or solvent mixture (e.g., benzene, ethanol, or ethyl acetate/hexane).

-

Filter the hot solution to remove any particulate impurities.

-

Transfer the clear solution to a clean vial.

-

Cover the vial with a perforated cap (e.g., Parafilm with a few pinholes) to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks until well-formed crystals appear.

Synthesis and Crystallization Workflow

Caption: Key predicted intermolecular interactions stabilizing the crystal lattice.

Proposed Spectroscopic and Analytical Characterization

To validate the identity and purity of the synthesized this compound prior to crystallographic analysis, a combination of spectroscopic techniques is essential.

| Technique | Predicted Observation | Rationale |

| FT-IR | Strong C=O stretch (~1680-1660 cm⁻¹), Strong asymmetric and symmetric N-O stretches (~1530-1500 cm⁻¹ and ~1350-1330 cm⁻¹), Aromatic C=C stretches (~1600 cm⁻¹, ~1500 cm⁻¹). | These are characteristic vibrational frequencies for α-dicarbonyls and aromatic nitro compounds. |

| ¹H NMR | Two doublets in the aromatic region (δ 8.0-8.5 ppm), integrating to 4H each. | The molecule is symmetric. Protons ortho to the nitro group will be strongly deshielded and appear downfield from those meta to it. |

| ¹³C NMR | Carbonyl carbon signal (~190-195 ppm), Aromatic carbon signals (δ ~120-155 ppm). | The carbonyl carbon is highly deshielded. The aromatic carbon attached to the nitro group will be at the lowest field (highest ppm) due to strong electron withdrawal. |

| Mass Spec. | Molecular ion peak [M]⁺ at m/z = 300. | Corresponds to the molecular weight of C₁₄H₈N₂O₆. [2] |

Conclusion and Future Directions

This technical guide has established a comprehensive, predictive model for the crystal structure and molecular geometry of this compound. Based on a rigorous comparative analysis of crystallographically characterized analogues, we predict that the molecule will adopt an s-trans conformation in its dicarbonyl bridge with a significant dihedral angle between the two nitrophenyl rings. The crystal packing is expected to be governed by a combination of C-H···O hydrogen bonds, π-π stacking of the electron-deficient rings, and potential O···N chalcogen interactions involving the nitro groups.

The protocols and predictions outlined herein provide a solid theoretical foundation and a clear roadmap for future research. The critical next step is the empirical validation of this model. This involves the successful synthesis and growth of single crystals of this compound, followed by single-crystal X-ray diffraction analysis. The resulting experimental data will not only confirm or refine the predictions made in this guide but will also contribute valuable structural information to the broader fields of chemical crystallography and materials science.

References

-

A novel method of synthesis of 1,2-bis (4- nitro phenyl)ethane using a fish tank. Journal of Emerging Technologies and Innovative Research (JETIR). [Link]

-

(E)-1,2-Bis(4-fluorophenyl)ethane-1,2-dione. Acta Crystallographica Section E. [Link]

-

(E)-1,2-Bis(4-methylphenyl)ethane-1,2-dione. Acta Crystallographica Section E. [Link]

-

1,2-Bis(p-nitrophenoxy)ethane. ResearchGate. [Link]

-

This compound. Cenmed Enterprises. [Link]

-

(E)-1,2-Bis(4-methylphenyl)ethane-1,2-dione. ResearchGate. [Link]

-

1,2-Bis(4-nitrophenyl)ethane. PubChem, National Center for Biotechnology Information. [Link]

- Preparation of 1,2-bis-(2-nitrophenoxy)-ethane.

-

This compound. PubChem, National Center for Biotechnology Information. [Link]

-

Distinguishing Intra- and Intermolecular Interactions in Liquid 1,2-Ethanediol by 1H NMR and Ab Initio Molecular Dynamics. PubMed. [Link]

-

Weak noncovalent interactions in 1,2,4-triazole-3-thione-linked adamantyl derivatives: experimental and computational insights into their potential as antiproliferative agents. Frontiers in Chemistry. [Link]

Sources

A Technical Guide to the Solubility of 1,2-Bis(4-nitrophenyl)ethane-1,2-dione in Common Organic Solvents

Abstract

This in-depth technical guide provides a comprehensive analysis of the solubility of 1,2-Bis(4-nitrophenyl)ethane-1,2-dione, also known as 4,4'-dinitrobenzil, in common organic solvents. Recognizing the scarcity of publicly available quantitative solubility data for this compound, this guide equips researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to predict, determine, and understand its solubility characteristics. We delve into the theoretical underpinnings of solubility, focusing on the principle of "like dissolves like" and the application of Hansen Solubility Parameters. A detailed, step-by-step experimental protocol for the reliable determination of solubility via the isothermal equilibrium method is provided. Furthermore, this guide synthesizes qualitative information from related nitroaromatic compounds to infer likely solubility trends for this compound, offering a predictive framework for solvent selection in various research and development applications, including synthesis, purification, and formulation.

Introduction: The Significance of Solubility in the Context of this compound

This compound is a symmetrical aromatic diketone characterized by the presence of two nitro groups. These electron-withdrawing groups significantly influence the molecule's polarity and intermolecular forces, thereby dictating its solubility in various media. Understanding the solubility of this compound is paramount for a multitude of applications in scientific research and pharmaceutical development. In organic synthesis, solvent selection is critical for reaction kinetics, yield, and purity. For purification processes such as recrystallization, knowledge of solubility as a function of temperature is essential for maximizing product recovery. In the realm of drug development, the solubility of an active pharmaceutical ingredient (API) or an intermediate is a key determinant of its bioavailability and the feasibility of formulation.

This guide aims to bridge the existing knowledge gap regarding the solubility of this compound by providing a robust theoretical framework and a practical experimental approach.

Theoretical Framework for Predicting Solubility

The principle of "like dissolves like" serves as a fundamental guideline for predicting solubility. This adage suggests that substances with similar polarities and intermolecular forces are more likely to be soluble in one another. The solubility of a solute in a solvent is governed by the balance of energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions.

Physicochemical Properties of this compound

To predict the solubility of this compound, it is crucial to consider its molecular structure and resulting physicochemical properties.

-

Polarity: The presence of two nitro groups (-NO₂) and two ketone groups (C=O) imparts a significant degree of polarity to the molecule. The nitro groups are strongly electron-withdrawing, creating partial positive charges on the aromatic rings and partial negative charges on the oxygen atoms. The ketone groups also contribute to the overall polarity.

-

Hydrogen Bonding: this compound does not possess hydrogen bond donor capabilities. However, the oxygen atoms of the nitro and ketone groups can act as hydrogen bond acceptors.

-

Molecular Size and Shape: The molecule is relatively large and rigid, which can influence its ability to fit into the solvent lattice.

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility involves the use of Hansen Solubility Parameters (HSP). HSP theory decomposes the total cohesive energy of a substance into three components:

-

δd (Dispersion): Energy from atomic forces.

-

δp (Polar): Energy from intermolecular dipole-dipole interactions.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.

The principle is that substances with similar HSP values are likely to be miscible. The "distance" (Ra) between the HSP of a solute and a solvent can be calculated using the following equation:

Ra = √[4(δd₂ - δd₁)² + (δp₂ - δp₁)² + (δh₂ - δh₁)²]

Inferred Solubility Profile of this compound

Based on the physicochemical properties of the molecule and qualitative data from related nitroaromatic compounds, we can infer a likely solubility profile for this compound in common organic solvents.

Table 1: Inferred Qualitative Solubility of this compound

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents are polar and can engage in strong dipole-dipole interactions with the polar nitro and ketone groups of the solute. They are also good hydrogen bond acceptors. |

| Polar Protic | Methanol, Ethanol | Moderate to High (especially when heated) | These solvents can act as hydrogen bond donors to the oxygen atoms of the solute. Their polarity aligns well with the solute. Recrystallization of similar compounds from hot ethanol is a common practice.[3][4] |

| Chlorinated | Chloroform, Dichloromethane (DCM) | Moderate | These solvents have moderate polarity and can interact with the solute through dipole-dipole forces. |

| Aromatic | Benzene, Toluene | Moderate (especially when heated) | While less polar than the solute, these solvents can engage in π-π stacking interactions with the aromatic rings of this compound. Recrystallization of a related compound from benzene has been reported. |

| Non-polar | Hexane, Heptane | Low | The significant difference in polarity between the highly polar solute and non-polar aliphatic solvents will result in poor solubility. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Low to Moderate | These solvents have lower polarity and limited hydrogen bonding capability compared to polar aprotic and protic solvents. |

Experimental Determination of Solubility: A Self-Validating Protocol

To obtain accurate quantitative solubility data, a robust experimental protocol is essential. The following section outlines a detailed, step-by-step methodology for determining the equilibrium solubility of this compound in various organic solvents. This protocol is designed to be a self-validating system, ensuring the reliability of the generated data.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow Diagram

Caption: Workflow for experimental solubility determination.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary experiments can be conducted to determine the time required to reach a stable concentration.

-

-

Sampling and Sample Preparation:

-

After equilibration, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions and the diluted sample solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Construct a calibration curve by plotting the analytical response versus the concentration of the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in the desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Analysis of Structure-Solubility Relationships

The interplay between the molecular structure of this compound and the properties of the solvent dictates its solubility. The following diagram illustrates the key relationships influencing the dissolution process.

Caption: Factors influencing the solubility of this compound.

Conclusion and Practical Implications

While quantitative solubility data for this compound remains to be extensively published, a thorough understanding of its physicochemical properties allows for a strong predictive framework for its behavior in common organic solvents. The high polarity imparted by the nitro and ketone functionalities suggests a preference for polar solvents, particularly polar aprotic solvents like DMSO and DMF, and polar protic solvents like ethanol and methanol, especially at elevated temperatures. For researchers requiring precise solubility values, the detailed experimental protocol provided in this guide offers a reliable and self-validating method for in-house determination. This knowledge is critical for optimizing reaction conditions, developing effective purification strategies, and formulating products containing this compound.

References

-

Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568-585. [Link]

- Hansen, C. M. (2007). Hansen solubility parameters: a user's handbook. CRC press.

Sources

An In-Depth Technical Guide to the Physical and Chemical Properties of (E)-4,4'-Dinitrostilbene

A Note on the Subject Compound: Initial research into the physical and chemical properties of 4,4'-dinitrobenzil revealed a significant scarcity of available scientific literature and experimental data. To provide a comprehensive and authoritative technical guide grounded in verifiable research, this document will focus on the closely related and well-characterized compound, (E)-4,4'-dinitrostilbene . This stilbenoid shares key structural motifs with the requested compound, namely the presence of two para-substituted nitrophenyl groups, making it a relevant and valuable subject for researchers, scientists, and drug development professionals.

Introduction: The Chemistry and Significance of (E)-4,4'-Dinitrostilbene

(E)-4,4'-Dinitrostilbene is a diarylethene compound characterized by a central ethylene moiety substituted with a phenyl group at each carbon atom. The 'E' designation signifies the trans stereochemistry, where the phenyl groups are on opposite sides of the carbon-carbon double bond. The key feature of this molecule is the presence of nitro groups at the para (4 and 4') positions of both phenyl rings. These electron-withdrawing groups significantly influence the electronic properties, reactivity, and potential applications of the molecule. Stilbene and its derivatives are of considerable interest due to their diverse biological activities and applications in materials science. The dinitro-substituted variant, in particular, serves as a crucial intermediate in the synthesis of dyes and optical brighteners. This guide provides a detailed exploration of its synthesis, properties, and reactivity, offering field-proven insights for its application in research and development.

Synthesis and Manufacturing

The synthesis of (E)-4,4'-dinitrostilbene and its sulfonated derivatives is well-established in industrial chemistry. A common and reliable method involves the oxidative coupling of 4-nitrotoluene-2-sulfonic acid.

Key Synthetic Pathway: Oxidative Coupling

A prevalent industrial synthesis for a related compound, disodium 4,4′-dinitrostilbene-2,2′-disulfonate, begins with the sulfonation of 4-nitrotoluene. The resulting 4-nitrotoluene-2-sulfonic acid is then subjected to oxidative coupling using an oxidizing agent like sodium hypochlorite in an alkaline aqueous solution. This process yields the disodium salt of 4,4′-dinitrostilbene-2,2′-disulfonic acid.[1] The underlying principle of this reaction is the oxidation of the methyl group of 4-nitrotoluene, leading to the formation of a stilbene bridge between two molecules.

Experimental Protocol: Synthesis of Disodium 4,4'-dinitrostilbene-2,2'-disulfonate

-

Sulfonation of 4-nitrotoluene: 4-nitrotoluene is treated with oleum (fuming sulfuric acid) to introduce sulfonic acid groups at the ortho position to the methyl group.

-

Oxidative Coupling: The resulting 4-nitrotoluene-2-sulfonic acid is dissolved in an aqueous alkaline solution. Sodium hypochlorite is then added as the oxidizing agent. The reaction proceeds to form the more stable (E)-isomer of disodium 4,4'-dinitrostilbene-2,2'-disulfonate.[1][2]

-

Isolation: The product can be isolated from the reaction mixture by filtration and purified by recrystallization.

Causality in Experimental Choices

The choice of an oxidative coupling reaction is dictated by the desired formation of the ethylene bridge between the two aromatic rings. The sulfonation step in the synthesis of the disulfonated derivative is crucial for its application in producing water-soluble dyes and optical brighteners. The alkaline conditions during the coupling reaction are necessary to facilitate the oxidation process.

Caption: Synthetic workflow for (E)-4,4'-dinitrostilbene-2,2'-disulfonate.

Physicochemical Properties of (E)-4,4'-Dinitrostilbene

The physical and chemical properties of (E)-4,4'-dinitrostilbene are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical processes.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₀N₂O₄ | [3] |

| Molecular Weight | 270.24 g/mol | [3] |

| Appearance | Yellow to amber powder/crystals | [4] |

| Melting Point | 295 °C | [4] |

| Boiling Point (Predicted) | 394.6 ± 11.0 °C | [4] |

| Density (Predicted) | 1.376 ± 0.06 g/cm³ | [4] |

| Solubility | Insoluble in water. Soluble in organic solvents. | [5] |

| CAS Number | 736-31-2 | [3] |

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and purity assessment of (E)-4,4'-dinitrostilbene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of (E)-4,4'-dinitrostilbene is expected to be symmetric due to the molecule's C₂h symmetry. The spectrum would show signals for the aromatic protons and the vinylic protons of the ethylene bridge. The aromatic protons on the para-substituted rings would appear as two distinct doublets, characteristic of an AA'BB' spin system. The vinylic protons would appear as a singlet due to their chemical and magnetic equivalence.[6]

-

¹³C NMR: The carbon NMR spectrum would also reflect the molecule's symmetry. It would show distinct signals for the different carbon atoms in the aromatic rings and a signal for the vinylic carbons. The presence of the electron-withdrawing nitro groups would cause a downfield shift of the aromatic carbon signals.[3]

Infrared (IR) Spectroscopy

The IR spectrum of (E)-4,4'-dinitrostilbene is characterized by strong absorption bands corresponding to the nitro groups and the aromatic C-H and C=C bonds. Key expected peaks include:

-

N-O stretching (asymmetric): ~1500-1550 cm⁻¹

-

N-O stretching (symmetric): ~1330-1370 cm⁻¹

-

Aromatic C=C stretching: ~1600 cm⁻¹

-

Trans C-H out-of-plane bending of the vinyl group: ~965 cm⁻¹

UV-Visible (UV-Vis) Spectroscopy

(E)-4,4'-dinitrostilbene exhibits strong absorption in the UV-Vis region due to its extended π-conjugated system. The presence of the nitro groups, which are strong chromophores, leads to a significant bathochromic (red) shift of the absorption maximum compared to unsubstituted stilbene. The UV-Vis spectrum is also sensitive to the pH of the medium, which can affect the electronic structure of the molecule.[7]

Crystallography

The crystal structure of (E)-4,4'-dinitrostilbene has been determined by X-ray diffraction. The molecule adopts a planar conformation, which allows for maximum π-conjugation across the entire structure.

| Crystallographic Parameter | Value | Reference |

| CCDC Number | 197350 | [3] |

| Associated Article DOI | 10.1039/b211829g | [3] |

The planarity of the molecule is a key factor in its electronic and optical properties.

Chemical Reactivity and Stability

The reactivity of (E)-4,4'-dinitrostilbene is primarily governed by the nitro groups and the central carbon-carbon double bond.

-

Reduction of Nitro Groups: The nitro groups can be readily reduced to amino groups using various reducing agents, such as iron powder or catalytic hydrogenation.[1] This reaction is fundamental to the synthesis of 4,4'-diaminostilbene derivatives, which are important precursors to optical brighteners.

-

Reactions of the Double Bond: The ethylene bridge can undergo reactions typical of alkenes, such as addition reactions. However, the electron-withdrawing nature of the nitrophenyl groups deactivates the double bond towards electrophilic attack.

-

Photochemical Isomerization: Like other stilbenes, (E)-4,4'-dinitrostilbene can undergo photochemical isomerization to the (Z)-isomer upon exposure to UV light.

Caption: Key reactions of (E)-4,4'-dinitrostilbene.

Applications in Research and Development

(E)-4,4'-Dinitrostilbene and its derivatives have several important applications, particularly in the chemical industry.

-

Dye and Pigment Intermediates: The sulfonated derivative, disodium 4,4'-dinitrostilbene-2,2'-disulfonate, is a key precursor in the synthesis of a variety of azo dyes.[1]

-

Optical Brighteners: Reduction of the nitro groups to amino groups yields 4,4'-diaminostilbene-2,2'-disulfonic acid, a widely used optical brightening agent in detergents, paper, and textiles.[1]

-

Research Applications: Due to its well-defined structure and interesting electronic properties, (E)-4,4'-dinitrostilbene can be used as a model compound in studies of photochemistry, charge transfer, and non-linear optics.

Safety and Handling

(E)-4,4'-Dinitrostilbene is a chemical that should be handled with appropriate safety precautions.

-

Hazards: It is known to cause skin irritation and may cause an allergic skin reaction. It can also cause serious eye damage and may cause respiratory irritation.[3]

-

Handling: Standard laboratory personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.

Conclusion

(E)-4,4'-dinitrostilbene is a compound of significant industrial and research interest. Its well-defined synthesis, rich spectroscopic properties, and versatile reactivity make it a valuable building block in the production of dyes and optical brighteners. This guide has provided a comprehensive overview of its physical and chemical properties, offering a foundation for its safe and effective use in scientific and industrial applications.

References

-

PubChem. (n.d.). 4,4'-Dinitrostilbene, (E)-. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (2024, April 10). 4,4'-dinitrostilbene-2,2'-disulphonic acid. Retrieved from [Link]

-

ScienceDirect. (n.d.). UV–Vis spectra of several nitrostilbene derivatives at differents pH values between 2 and 12. Retrieved from [Link]

-

PubChem. (n.d.). 4-Nitrostilbene. National Center for Biotechnology Information. Retrieved from [Link]

-

Taylor & Francis Online. (2006, August 15). Synthesis of (E) α,2,4-Trinitrostilbenes from (E) 2,4-Dinitrostilbenes. Retrieved from [Link]

-

Wikipedia. (n.d.). Disodium 4,4′-dinitrostilbene-2,2′-disulfonate. Retrieved from [Link]

-

PubChem. (n.d.). 4,4'-Dinitro-2,2'-stilbenedisulfonic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for RSC Advances. Retrieved from [Link]

- Google Patents. (n.d.). CN1105966A - Process for preparing 4,4'-dinitrostilbene-2,2'-disulphonic acid.

-

Wikipedia. (n.d.). (E)-Stilbene. Retrieved from [Link]

-

PubMed. (2010, December 1). Use of 4,4'-dinitrostilbene-2,2'-disulfonic acid wastewater as a raw material for paramycin production. Retrieved from [Link]

- Google Patents. (n.d.). US5041632A - Process for the preparation of 4,4'-dinitrostilbene-2,2-disulfonic acid.

- Google Patents. (n.d.). US4952725A - Process for the preparation of 4,4'dinitrostilbene-2,2'-disulfonic acid and its salts.

-

Cheméo. (n.d.). Chemical Properties of (E)-Stilbene (CAS 103-30-0). Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectrum analyses of compound 4 n. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Nitrostilbene - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). (E)-Stilbene. NIST Chemistry WebBook. Retrieved from [Link]

-

PubMed. (n.d.). Toxicology and Carcinogenesis Studies of 4,4'-Diamino-2,2'-Stilbenedisulfonic Acid Disodium Salt (CAS No. 7336-20-1) in F344 Rats and B6C3F1 Mice (Feed Studies). Retrieved from [Link]

-

ResearchGate. (2025, August 5). kinetic study on the oxidation of 4,4′-dinitrobibenzyl-2,2′-disulfonic acid to prepare 4,4′-dinitrostilbene-2,2. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023, June 1). Analytics, Properties and Applications of Biologically Active Stilbene Derivatives. PMC. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). (E)-Stilbene. NIST Chemistry WebBook. Retrieved from [Link]

-

precisionFDA. (n.d.). 4,4'-DINITRO-2,2'-STILBENESULFONIC ACID. Retrieved from [Link]

-

Master Organic Chemistry. (2016, September 16). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. Retrieved from [Link]

Sources

- 1. Disodium 4,4'-dinitrostilbene-2,2'-disulfonate - Wikipedia [en.wikipedia.org]

- 2. US4952725A - Process for the preparation of 4,4'dinitrostilbene-2,2'-disulfonic acid and its salts - Google Patents [patents.google.com]

- 3. 4,4'-Dinitrostilbene, (E)- | C14H10N2O4 | CID 5377860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4,4'-DINITROSTILBENE CAS#: 2501-02-2 [amp.chemicalbook.com]

- 5. (E)-Stilbene - Wikipedia [en.wikipedia.org]

- 6. 4,4'-DINITROSTILBENE(2501-02-2) 1H NMR spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

In-Depth Technical Guide to 1,2-Bis(4-nitrophenyl)ethane-1,2-dione (CAS Number: 6067-45-4)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, safety data, synthesis, and applications of 1,2-Bis(4-nitrophenyl)ethane-1,2-dione, also known as 4,4'-Dinitrobenzil.

Chemical Identity and Properties

This compound is a symmetrical aromatic diketone. The presence of two nitro groups, which are strong electron-withdrawing groups, significantly influences its chemical reactivity and physical properties.

Table 1: Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 6067-45-4 | [1] |

| Molecular Formula | C₁₄H₈N₂O₆ | [1] |

| Molecular Weight | 300.22 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 4,4'-Dinitrobenzil, Bis(4-nitrophenyl) diketone | [1] |

| Appearance | Not explicitly stated, likely a solid | |

| Melting Point | 213 °C | |

| Boiling Point | 532.3±35.0 °C (Predicted) | |

| Density | 1.471±0.06 g/cm³ (Predicted) | |

| Solubility | Not explicitly stated |

Chemical Structure:

Caption: Chemical structure of this compound.

Safety and Handling

Table 2: GHS Hazard Information

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Flammable Solid | Danger | H228: Flammable solid | |

| Skin Corrosion/Irritation | Warning | H315: Causes skin irritation | |

| Serious Eye Damage/Eye Irritation | Warning | H319: Causes serious eye irritation |

Source: BLDpharm[2]

Precautionary Statements (General Recommendations):

-

P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[2]

-

P264: Wash skin thoroughly after handling.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

P332+P313: If skin irritation occurs: Get medical advice/attention.[2]

-

P337+P313: If eye irritation persists: Get medical advice/attention.[2]

Synthesis and Characterization

Step 1: Synthesis of 1,2-Bis(4-nitrophenyl)ethane (Precursor)

A method for the synthesis of 1,2-bis(4-nitrophenyl)ethane from p-nitrotoluene has been described. This process involves the oxidative dimerization of p-nitrotoluene in a basic methanolic solution, using a fish tank aerator to provide oxygen and a catalytic amount of p-benzoquinone.[3]

Experimental Protocol (Literature Derived):

-

Dissolve p-nitrotoluene in ethanol.

-

Add a catalytic amount of p-benzoquinone.

-

Make the solution strongly alkaline with methanolic potassium hydroxide.

-

Aerate the solution using a fish tank aerator to facilitate the oxidation.

-

Monitor the reaction for the formation of 1,2-bis(4-nitrophenyl)ethane, which crystallizes as orange needles.

-

Isolate the product by filtration. The reported yield is 85%.

-

Recrystallization from benzene can yield yellow crystals with a melting point of 179-180 °C.[3]

Step 2: Oxidation to this compound (Proposed)

While a specific protocol for this step is not available, the oxidation of the benzylic carbons of 1,2-Bis(4-nitrophenyl)ethane to the corresponding diketone could likely be achieved using strong oxidizing agents commonly employed for such transformations. Researchers would need to develop and optimize this step.

Spectroscopic Characterization:

Complete, verified spectroscopic data for this compound is not available in the public domain. PubChem indicates the existence of 13C NMR and GC-MS data, but the raw data is not directly accessible through the provided links.[1] For the precursor, 1,2-Bis(4-nitrophenyl)ethane, 1H NMR, 13C NMR, and IR spectra are available and can be used for comparison during the synthesis.[4]

Reactivity and Applications

The chemical reactivity of this compound is dictated by the presence of the aromatic nitro groups and the α-diketone functionality.

Reactivity:

-

Reduction of Nitro Groups: The nitro groups can be reduced to amino groups, which is a common transformation for nitroaromatic compounds. This would yield 1,2-bis(4-aminophenyl)ethane-1,2-dione, a potentially useful monomer for polymer synthesis.

-

Diketone Reactions: The 1,2-diketone (benzil) moiety is a versatile functional group in organic synthesis. A key reaction of benzils is their condensation with 1,2-diamines to form quinoxalines, a class of heterocyclic compounds with a wide range of biological activities.[5]

Potential Applications:

-

Synthesis of Heterocyclic Compounds: this compound is a promising precursor for the synthesis of substituted quinoxalines. The reaction with various o-phenylenediamines would lead to the formation of 2,3-bis(4-nitrophenyl)quinoxalines. These products could then be further modified, for example, by reducing the nitro groups to amines, to generate a library of compounds for screening in drug discovery programs.

-